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Compound of Interest

Compound Name: Cyclopropyltributylstannane

Cat. No.: B177447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropyltributylstannane, a key organotin reagent in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering valuable data for its identification, characterization, and

application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of

Cyclopropyltributylstannane. The following tables summarize the chemical shifts for ¹H, ¹³C,

and ¹¹⁹Sn nuclei.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for Cyclopropyltributylstannane
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂- (butyl

methylene adjacent to

Sn)

0.82 - 0.90 m

-CH₃ (butyl methyl) 0.91 t 7.3

-CH₂- (butyl

methylene)
1.28 - 1.35 m

-CH₂- (butyl

methylene)
1.45 - 1.54 m

-CH- (cyclopropyl

methine)
-0.15 - -0.10 m

-CH₂- (cyclopropyl

methylene)
0.45 - 0.52 m

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to residual

solvent signals.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Cyclopropyltributylstannane

Carbon Chemical Shift (ppm)

C (cyclopropyl methylene) 2.4

C (cyclopropyl methine) -8.9

C (butyl methylene adjacent to Sn) 9.6

C (butyl methyl) 13.7

C (butyl methylene) 27.4

C (butyl methylene) 29.2
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Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent

signal.

¹¹⁹Sn NMR Data
The ¹¹⁹Sn NMR spectrum of Cyclopropyltributylstannane provides direct information about

the electronic environment of the tin atom.

Table 3: ¹¹⁹Sn NMR Chemical Shift for Cyclopropyltributylstannane

Nucleus Chemical Shift (ppm)

¹¹⁹Sn -18.5

Note: Chemical shifts are referenced to a standard such as tetramethyltin (Me₄Sn).

Infrared (IR) Spectroscopy
The IR spectrum of Cyclopropyltributylstannane reveals characteristic vibrational

frequencies of its functional groups.

Table 4: Principal IR Absorption Bands for Cyclopropyltributylstannane

Wavenumber (cm⁻¹) Intensity Assignment

~2956 Strong C-H stretch (alkyl)

~2921 Strong C-H stretch (alkyl)

~2871 Strong C-H stretch (alkyl)

~2852 Strong C-H stretch (alkyl)

~1463 Medium C-H bend (alkyl)

~1018 Medium C-Sn stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Cyclopropyltributylstannane. The predicted data for the protonated molecule and other

common adducts are presented below.

Table 5: Predicted Mass Spectrometry Data for Cyclopropyltributylstannane Adducts

Adduct m/z

[M+H]⁺ 333.15990

[M+Na]⁺ 355.14184

[M-H]⁻ 331.14534

[M+NH₄]⁺ 350.18644

[M+K]⁺ 371.11578

Note: M represents the parent molecule. Data is based on predicted values.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation: A solution of Cyclopropyltributylstannane (typically 5-20 mg for ¹H,

20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube.

¹H NMR Spectroscopy: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. Data

is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Spectra are acquired on the same instrument at the corresponding

frequency (e.g., 75, 100, or 125 MHz). Proton decoupling is typically used to simplify the

spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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¹¹⁹Sn NMR Spectroscopy: This is performed on a multinuclear NMR spectrometer. Chemical

shifts are referenced externally to a standard such as tetramethyltin (Me₄Sn) at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As Cyclopropyltributylstannane is a liquid, a thin film is prepared

between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum. Data is typically collected over the range of 4000-400

cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds like

Cyclopropyltributylstannane. Electrospray ionization (ESI) may also be used, which

typically results in less fragmentation and the observation of the protonated molecule or

other adducts.

Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer

(e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Cyclopropyltributylstannane.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of Cyclopropyltributylstannane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177447#spectroscopic-data-for-
cyclopropyltributylstannane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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